(4-Octylphenyl)boronsäure

Übersicht

Beschreibung

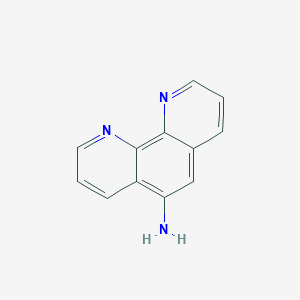

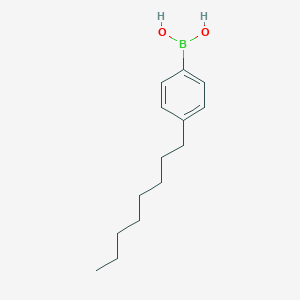

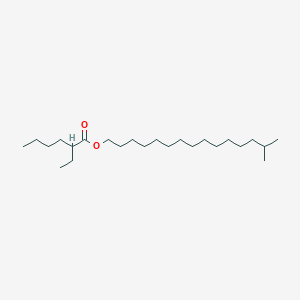

(4-octylphenyl)boronic Acid, also known as OPBA, is a boronic acid derivative that has gained considerable attention in recent years due to its unique chemical properties and potential applications in various scientific fields. OPBA is a white solid with a molecular weight of 236.23 g/mol and a melting point of 131-133°C.

Wissenschaftliche Forschungsanwendungen

Biosensoren

Boronsäuren, einschließlich (4-Octylphenyl)boronsäure, wurden bei der Entwicklung von Biosensoren . Sie können spezifisch und reversibel mit 1,2- oder 1,3-Diolen interagieren, um fünf- oder sechsgliedrige cyclische Ester zu bilden . Basierend auf dieser einzigartigen Eigenschaft wurden boronsäurebasierte Materialien als synthetische Rezeptoren für die spezifische Erkennung und Detektion von cis-diolhaltigen Spezies verwendet .

Molekularerkennung

Boronsäuren werden in der molekularerkennung . Sie sind ein wichtiger Bestandteil von Biosensoren für die Detektion von biologisch relevanten Substanzen wie Aminosäuren, Nukleosiden, Glykanen, Proteinen, Antikörpern, Nukleinsäuren, Exosomen und Zellen .

Zellbildgebung

Boronsäuren, einschließlich this compound, wurden in der Zellbildgebung . Sie werden als synthetische Rezeptoren für die spezifische Erkennung und Detektion von cis-diolhaltigen Spezies verwendet, was in der Zellbildgebung von entscheidender Bedeutung ist .

Enzymhemmung

Boronsäuren werden in der Enzymhemmung. Sie greifen in die Funktion von Enzymen ein und hemmen so deren Aktivität.

Signalwege

Boronsäuren werden verwendet, um in Signalwege. Sie können die normale Funktion dieser Wege stören, was zu Veränderungen im Zellverhalten führt.

Zell-Lieferungssysteme

Boronsäuren werden in Zell-Lieferungssystemen. Sie können verwendet werden, um Medikamente oder andere Substanzen an Zellen zu liefern.

Wirkmechanismus

Target of Action

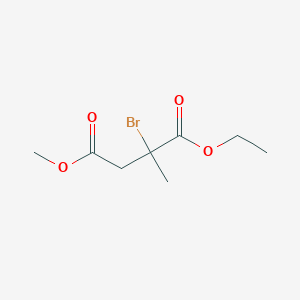

The primary target of (4-Octylphenyl)boronic Acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The (4-Octylphenyl)boronic Acid interacts with its target through a process known as transmetalation . In this process, the boronic acid transfers formally nucleophilic organic groups from boron to palladium . This interaction results in the formation of new carbon-carbon bonds .

Biochemical Pathways

The (4-Octylphenyl)boronic Acid affects the Suzuki–Miyaura cross-coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

It is known that the properties of boronic acids can be tailored for application under specific sm coupling conditions .

Result of Action

The result of the action of (4-Octylphenyl)boronic Acid is the formation of new carbon-carbon bonds . This is a crucial step in the synthesis of complex organic compounds .

Action Environment

The action of (4-Octylphenyl)boronic Acid is influenced by environmental factors. For instance, certain boronic acids, including (4-Octylphenyl)boronic Acid, are known to decompose in air . Therefore, the storage and handling conditions can significantly impact the compound’s action, efficacy, and stability .

Safety and Hazards

Zukünftige Richtungen

Boronic acids, including (4-Octylphenyl)boronic Acid, are being increasingly utilized in diverse areas of research. They are used in various sensing applications, interference in signaling pathways, enzyme inhibition, and cell delivery systems . They are also being used as building materials for microparticles for analytical methods and in polymers for the controlled release of insulin .

Biochemische Analyse

Biochemical Properties

(4-Octylphenyl)boronic acid plays a significant role in biochemical reactions due to its ability to form reversible covalent bonds with diols. This property makes it an excellent candidate for the development of biosensors and molecular recognition systems. The compound interacts with various biomolecules, including enzymes, proteins, and nucleic acids. For instance, (4-Octylphenyl)boronic acid can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access . Additionally, it can form complexes with proteins and nucleic acids, influencing their structure and function.

Cellular Effects

The effects of (4-Octylphenyl)boronic acid on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, (4-Octylphenyl)boronic acid can disrupt normal cell signaling by interfering with the phosphorylation of key signaling proteins . This disruption can lead to changes in gene expression, affecting cellular functions such as proliferation and apoptosis . Moreover, the compound can alter cellular metabolism by inhibiting enzymes involved in metabolic pathways .

Molecular Mechanism

At the molecular level, (4-Octylphenyl)boronic acid exerts its effects through various mechanisms. One primary mechanism is the formation of reversible covalent bonds with diols, which allows it to interact with a wide range of biomolecules . This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction . Additionally, (4-Octylphenyl)boronic acid can bind to DNA and RNA, affecting gene expression and protein synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (4-Octylphenyl)boronic acid can change over time. The compound is relatively stable under standard storage conditions but can degrade when exposed to air and moisture . Long-term studies have shown that (4-Octylphenyl)boronic acid can have lasting effects on cellular function, including sustained enzyme inhibition and altered gene expression . These effects are often dose-dependent and can vary based on the experimental conditions .

Dosage Effects in Animal Models

The effects of (4-Octylphenyl)boronic acid in animal models vary with dosage. At low doses, the compound can have beneficial effects, such as enzyme inhibition and modulation of signaling pathways . At high doses, it can exhibit toxic effects, including cellular damage and organ toxicity . Threshold effects have been observed, where the compound’s impact becomes more pronounced beyond a certain dosage .

Metabolic Pathways

(4-Octylphenyl)boronic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in metabolic processes . For example, the compound can inhibit enzymes involved in glycolysis and the citric acid cycle, leading to altered metabolic flux and changes in metabolite levels. These interactions can have significant implications for cellular energy production and overall metabolism.

Eigenschaften

IUPAC Name |

(4-octylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23BO2/c1-2-3-4-5-6-7-8-13-9-11-14(12-10-13)15(16)17/h9-12,16-17H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUKDAABRKOWPNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)CCCCCCCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50400718 | |

| Record name | 4-octylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50400718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

133997-05-4 | |

| Record name | 4-octylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50400718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Propenoic acid, 4-[[(4-benzoylphenoxy)carbonyl]oxy]butyl ester](/img/structure/B135120.png)

![6,8-Dimethylbenz[a]anthracene](/img/structure/B135134.png)